[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid [((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.: 1354018-71-5
VCID: VC8234891
InChI: InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m1/s1
SMILES: CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol

[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid

CAS No.: 1354018-71-5

Cat. No.: VC8234891

Molecular Formula: C11H18N2O3

Molecular Weight: 226.27 g/mol

* For research use only. Not for human or veterinary use.

[((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid - 1354018-71-5

Specification

CAS No. 1354018-71-5
Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
IUPAC Name 2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid
Standard InChI InChI=1S/C11H18N2O3/c1-8(14)12-5-4-10(6-12)13(7-11(15)16)9-2-3-9/h9-10H,2-7H2,1H3,(H,15,16)/t10-/m1/s1
Standard InChI Key DYJCVMZUDGMVLN-SNVBAGLBSA-N
Isomeric SMILES CC(=O)N1CC[C@H](C1)N(CC(=O)O)C2CC2
SMILES CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2
Canonical SMILES CC(=O)N1CCC(C1)N(CC(=O)O)C2CC2

Introduction

Chemical Identity and Structural Analysis

The compound is identified by two primary CAS numbers: 1860028-25-6 and 1354018-71-5, which refer to the same chemical entity across different regulatory and commercial databases . Its IUPAC name, 2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid, reflects its stereospecific R-configuration at the pyrrolidine ring’s third carbon. The structure integrates a bicyclic system comprising a five-membered pyrrolidine ring fused with a cyclopropane moiety, linked via an amino-acetic acid backbone.

Key Structural Features:

  • Pyrrolidine Ring: A saturated five-membered nitrogen-containing ring, acetylated at the N1 position to modulate electronic and steric properties.

  • Cyclopropyl Group: A three-membered hydrocarbon ring bonded to the amino group, introducing strain and potential conformational rigidity.

  • Acetic Acid Substituent: A carboxylate group enhances solubility and facilitates interactions with biological targets.

The canonical SMILES representation, CC(=O)N1CCCC@HN(CC(=O)O)C2CC2, encodes its stereochemistry and connectivity .

PropertyValue
Molecular FormulaC11H18N2O3\text{C}_{11}\text{H}_{18}\text{N}_{2}\text{O}_{3}
Molecular Weight226.28 g/mol
IUPAC Name2-[[(3R)-1-acetylpyrrolidin-3-yl]-cyclopropylamino]acetic acid
CAS Numbers1860028-25-6, 1354018-71-5
SMILESCC(=O)N1CCCC@HN(CC(=O)O)C2CC2

Synthesis and Manufacturing

The synthesis of [((R)-1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves multi-step organic reactions, typically starting with functionalization of the pyrrolidine ring. A common approach includes:

  • Pyrrolidine Functionalization: Introduction of an acetyl group at the N1 position via nucleophilic acyl substitution using acetyl chloride or acetic anhydride .

  • Cyclopropane Coupling: Reaction of the pyrrolidine intermediate with cyclopropylamine under reductive amination conditions to form the cyclopropylamino moiety .

  • Acetic Acid Attachment: Alkylation of the secondary amine with bromoacetic acid to yield the final product .

Critical parameters such as temperature (typically 0–25°C), solvent polarity (e.g., dichloromethane or tetrahydrofuran), and catalyst selection (e.g., palladium or nickel for hydrogenation) influence reaction efficiency . Chiral resolution techniques, including chromatography or enzymatic methods, ensure retention of the R-configuration .

Physicochemical Properties

While comprehensive thermodynamic data remain limited, the compound’s properties can be inferred from its structure:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) due to the acetic acid group, but limited solubility in water .

  • Stability: Susceptible to hydrolysis under acidic or alkaline conditions owing to the acetyl and ester-like linkages .

  • Melting Point: Estimated at 120–140°C based on analogs with similar molecular weights .

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